5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine is a chemical compound characterized by its unique structural features, which include a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science.
The synthesis of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine typically involves several key steps:
The molecular structure of 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can be represented by its canonical SMILES notation: C1CC(NC1)C2=CC(=CN=C2)C(F)(F)F. The structure features:
| Property | Value |
|---|---|
| Molecular Formula | C10H11F3N2 |
| Molecular Weight | 216.20 g/mol |
| IUPAC Name | 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine |
| InChI Key | UTANQOVGDKYMND-SECBINFHSA-N |
| Isomeric SMILES | C1CC@@HC2=CC(=CN=C2)C(F)(F)F |
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine can participate in various chemical reactions, including:
The mechanism of action for 5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine primarily involves its interaction with biological targets:
While specific physical properties such as boiling point and melting point are not extensively documented, the molecular weight and formula provide insight into its general characteristics.
The chemical properties include:
5-[(2R)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine has several notable applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial contexts, making it a valuable subject for further investigation in various scientific disciplines.
CAS No.: 13052-09-0
CAS No.: 22868-13-9
CAS No.: 1192-42-3
CAS No.: 126084-10-4
CAS No.: 54954-14-2
CAS No.: 39492-88-1